DL-Glutamine
Overview
Description
DL-Glutamine, also known as (±)-Glutamine, is a racemic mixture of the D- and L- forms of the amino acid glutamine. It is a non-essential amino acid that plays a crucial role in various metabolic processes. Glutamine is the most abundant amino acid in the human body and is involved in protein synthesis, nitrogen transport, and immune function .
Mechanism of Action
Target of Action
DL-Glutamine, a form of the amino acid glutamine, plays a crucial role in various physiological functions. It primarily targets immune cells, muscle cells, and neurons . In immune cells, this compound is recognized as an immunonutrient, playing key roles in their activation and function . In muscle cells, it acts as a muscular maintainer . In neurons, it serves as a neuronal mediator .
Mode of Action
This compound interacts with its targets by participating in various metabolic processes. For instance, it provides the ®-glutamate required for cell wall biosynthesis . It also converts L- or D-glutamate to D- or L-glutamate, respectively . This interaction results in changes such as the modulation of physiological functions like immune enhancement, nitrogen transport, pH homeostasis, gluconeogenesis, amino sugar synthesis, and insulin release modulation .
Biochemical Pathways
This compound affects several biochemical pathways. It plays key roles in the tricarboxylic acid (TCA) cycle, heat shock protein responses, and antioxidant systems . It is also involved in inter-organ ammonia transport . Furthermore, it participates in the brain glutamate/gamma-amino butyric acid cycle . These pathways have downstream effects on various cellular functions and metabolic processes.
Pharmacokinetics
This compound is synthesized from glutamic acid and ammonia . It is the principal carrier of nitrogen in the body and serves as an important energy source for many cells . .
Result of Action
The action of this compound results in molecular and cellular effects that contribute to its role in cell metabolism. It participates in tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . Thus, this compound deprivation suppresses cancer growth and even induces cell death in several cancers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in situations of extreme stress like intensive exercise or illness, the body may need more this compound than it can produce . Additionally, glutamine supplementation might have a positive effect on fasting plasma glucose and C-reactive protein, both of which are crucial as cardio-metabolic risk factors .
Biochemical Analysis
Biochemical Properties
DL-Glutamine interacts with a range of enzymes, proteins, and other biomolecules. It is involved in the assembly of cellular building blocks, including nucleotides and amino acids . It also plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . It is especially significant in cancer cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It affects metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Glutamine can be synthesized through several methods. One common approach involves the chemical synthesis from DL-glutamic acid. The process includes the following steps:
Amidation Reaction: DL-glutamic acid is reacted with ammonia in the presence of a catalyst to form this compound.
Purification: The resulting product is purified through crystallization or other purification techniques to obtain high-purity this compound.
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using microorganisms. The steps include:
Fermentation: Microorganisms such as Corynebacterium glutamicum are cultured in a nutrient-rich medium to produce this compound.
Extraction and Purification: The fermentation broth is processed to extract and purify this compound through techniques such as ion exchange, crystallization, and drying.
Chemical Reactions Analysis
Types of Reactions: DL-Glutamine undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to form glutamic acid and ammonia.
Deamination: The amino group of this compound can be removed to form glutamate.
Transamination: this compound can participate in transamination reactions to form other amino acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Deamination: Enzymes such as glutaminase catalyze the deamination of this compound.
Transamination: Aminotransferase enzymes facilitate transamination reactions.
Major Products:
Glutamic Acid: Formed through hydrolysis or deamination.
Other Amino Acids: Formed through transamination reactions.
Scientific Research Applications
DL-Glutamine has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzymatic assays to study glutamine metabolism.
Cell Culture: Supplemented in cell culture media to support cell growth and proliferation.
Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, trauma, and immune disorders.
Nutrition: Used in nutritional supplements to support muscle recovery and immune function
Comparison with Similar Compounds
DL-Glutamine can be compared with other similar compounds such as L-glutamine and D-glutamine:
L-Glutamine: The naturally occurring form of glutamine, widely used in supplements and medical applications.
D-Glutamine: The enantiomer of L-glutamine, less common and primarily used in research.
Uniqueness: this compound, being a racemic mixture, provides a balance of both enantiomers, making it useful in studies where the effects of both forms are of interest
References
Properties
IUPAC Name |
2,5-diamino-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044304 | |
Record name | DL-Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6899-04-3, 585-21-7, 56-85-9 | |
Record name | Glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6899-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-Glutamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006899043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Glutamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | glutamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glutamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLUTAMINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L555N1902 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the metabolism of DL-Glutamine in tumor cells?
A1: Research suggests that this compound metabolism might be disrupted in tumor cells treated with certain anti-tumor agents. Studies using sarkomycin on Yoshida ascites tumor cells showed that while the drug increased free glutamine levels in cells and ascitic fluid, it did not hinder the cells' ability to uptake and convert labeled this compound-2-14C to glutamic acid in vitro. [] This points to a potential intracellular origin of the accumulated glutamine and suggests sarkomycin may interfere with glutamine utilization rather than uptake or conversion. []
Q2: Are there differences in this compound levels between tumor cells growing in susceptible versus resistant hosts?
A2: Yes, studies on Yoshida ascites tumor cells in susceptible (J strain) and resistant (Wistar) rats revealed consistently higher levels of free glutamine in tumor cells grown in the resistant rats. [] This observation aligns with similar findings in mice bearing the C1498 leukemia, suggesting a potential link between altered glutamine metabolism and tumor resistance. []
Q3: Does this compound play a role in the immune response during allergic asthma?
A3: Research suggests a potential link between this compound and the regulation of T helper cell balance in allergic asthma. Studies on Guominkang formula, a traditional Chinese medicine, showed its efficacy in alleviating inflammation in an eosinophilic asthma mouse model. This effect was attributed to the modulation of Th1/2 and Treg/Th17 cell balance. [, ] Interestingly, metabolomic analysis identified this compound and L-Pyroglutamic acid as potential metabolic biomarkers associated with this immunomodulatory effect. [, ]
Q4: Is there a method to measure how substances interact with ethanol and affect behavior?
A5: Yes, a study describes a method using a continuous avoidance-type behavioral performance schedule in rats to assess the impact of test agents on ethanol-induced behavioral changes. [] The method quantifies the influence of a test agent on ethanol-treated rats' performance using a parameter called "rideouts," which represents the percentage of shocks not terminated. [] Interestingly, several amino acids, including this compound, showed significant rideout activity, suggesting their potential to modulate ethanol's effects on behavior. []
Q5: Can this compound be chemically synthesized?
A6: Yes, this compound can be synthesized chemically. One reported method utilizes a multi-step process starting from Phthalic anhydride and Glutamic acid, eventually leading to the formation of N-Phthalyl-DL-Glutamine. [] This synthesized compound can then be used for various research purposes, including studying its biological activity and potential applications. []
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